Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
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Description
Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C18H20N2O3S2 and its molecular weight is 376.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been known to inhibit dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate, like other pyridopyrimidine drugs, may interact with its target by binding to the active site, thereby inhibiting the function of the enzyme . This interaction can lead to changes in the normal functioning of the cell, potentially leading to cell death .
Biochemical Pathways
If it acts similarly to other pyridopyrimidine drugs, it may inhibit the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of pyrimidine and purine . This could potentially stop the synthesis of RNA and DNA, leading to cell death .
Result of Action
If it acts similarly to other pyridopyrimidine drugs, it may lead to the death of cells due to the inhibition of rna and dna synthesis .
Biological Activity
Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thieno[3,2-d]pyrimidine core with a p-tolyl substituent and a methyl thio group. Its chemical formula is C15H18N2O2S, and it can be represented as follows:
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
2. Antitumor Activity
Compounds with similar structures have been evaluated for their antitumor effects. For instance, thieno[3,2-d]pyrimidine derivatives were tested against several cancer cell lines, showing promising cytotoxicity. These compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function .
3. Urease Inhibition
Urease inhibitors are crucial in treating conditions like urinary tract infections and kidney stones. Compounds related to this compound have been shown to effectively inhibit urease activity in vitro. This suggests potential therapeutic applications in managing urease-related disorders .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and tumor growth.
- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, enhancing its bioavailability and efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings .
Case Study 2: Antitumor Activity
In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analyses indicated that the mechanism involved apoptosis induction through mitochondrial pathways .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-4-14(17(22)23-3)25-18-19-13-9-10-24-15(13)16(21)20(18)12-7-5-11(2)6-8-12/h5-8,14H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTHZNIOCQUFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.